molecular formula C40H52N6O15 B6292306 Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP CAS No. 2417003-94-0

Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP

Cat. No.: B6292306
CAS No.: 2417003-94-0
M. Wt: 856.9 g/mol
InChI Key: MDDIONMRJABHKA-AIJWEMPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maleimide (B117702) (Mal) Group

The maleimide group is a five-membered cyclic imide that serves as the primary point of attachment to the antibody. It is a highly selective Michael acceptor that reacts readily with thiol (sulfhydryl) groups, such as those found in the side chains of cysteine residues on proteins. nih.gov This reaction, a Michael addition, forms a stable thioether bond under mild physiological conditions (pH 6.5-7.5), making it one of the most widely used methods for bioconjugation. sci-hub.se The high selectivity for thiols over other nucleophilic groups like amines at this pH range ensures precise conjugation to the desired site on the antibody.

beta-Alanine (beta-Ala) Spacer

Beta-alanine is a simple amino acid that is incorporated here as a spacer element. Its inclusion can provide flexibility and distance between the larger functional moieties of the linker, potentially reducing steric hindrance during the conjugation and cleavage processes.

Valine-Alanine (Val-Ala) Dipeptide

The Valine-Alanine (Val-Ala) dipeptide is the core of the linker's cleavable mechanism. axispharm.com This specific amino acid sequence is designed to be a substrate for lysosomal proteases, particularly Cathepsin B, which are highly active within the lysosomal compartments of cells but have low activity in the bloodstream. broadpharm.comiris-biotech.deiris-biotech.de This differential enzymatic activity ensures that the linker remains stable in circulation but is efficiently cleaved following internalization of the ADC into a target cell. iris-biotech.deaxispharm.com The Val-Ala linker has emerged as a valuable alternative to the more common Valine-Citrulline (Val-Cit) linker, offering advantages such as lower hydrophobicity, which can help prevent aggregation issues when conjugating lipophilic drugs. iris-biotech.de

p-Aminobenzyl Alcohol (PAB) Self-Immolative Spacer

The p-aminobenzyl alcohol (PAB) unit is a "self-immolative" spacer. nih.govmdpi.com It connects the cleavable Val-Ala dipeptide to the drug payload via a carbamate (B1207046) bond. tcichemicals.com Following the enzymatic cleavage of the amide bond between Alanine (B10760859) and the PAB group, the resulting p-aminobenzyl carbamate is electronically unstable and undergoes a spontaneous 1,6-elimination reaction. iris-biotech.deresearchgate.net This fragmentation cascade releases the payload in its original, unmodified amine form and carbon dioxide. This "traceless" release mechanism is highly efficient and ensures the active drug is liberated without any residual linker fragments that might impede its function. iris-biotech.de

p-Nitrophenyl Carbonate (PNP) Activating Group

The p-nitrophenyl (PNP) carbonate at the terminus of the molecule is a highly reactive functional group. nih.govsigmaaldrich.com p-Nitrophenol is an excellent leaving group, making the carbonate susceptible to nucleophilic attack. This end of the linker is designed to react efficiently with a primary or secondary amine on a cytotoxic drug molecule, forming a stable carbamate linkage. sigmaaldrich.combroadpharm.com This reaction provides a robust and straightforward method for "arming" the linker with its payload before conjugation to the antibody. nih.gov

Table 2: Physicochemical Properties of Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP

Property Value Source
Molecular Formula C40H52N6O15 cymitquimica.comiris-biotech.de
Molecular Weight 856.87 g/mol iris-biotech.de
Purity >95% (typical) cymitquimica.com
Appearance (Varies, often a solid) N/A
Storage Temperature -20°C iris-biotech.de

Properties

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H52N6O15/c1-27(2)37(39(52)42-28(3)38(51)43-30-6-4-29(5-7-30)26-60-40(53)61-32-10-8-31(9-11-32)46(54)55)44-34(48)15-18-56-20-22-58-24-25-59-23-21-57-19-16-41-33(47)14-17-45-35(49)12-13-36(45)50/h4-13,27-28,37H,14-26H2,1-3H3,(H,41,47)(H,42,52)(H,43,51)(H,44,48)/t28-,37-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDIONMRJABHKA-AIJWEMPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52N6O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

856.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical Considerations for Molecular Stability and Reactivity in Aqueous Environments

Stability and Reactivity of the Linker Components

Maleimide-Thiol Adduct: The thiosuccinimide bond formed from the Michael addition of a cysteine thiol to the maleimide (B117702) is covalent but can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in plasma. creativepegworks.comcreativepegworks.com This can lead to deconjugation and loss of the drug-linker from the antibody. However, the thiosuccinimide ring can undergo hydrolysis to form a stable, ring-opened maleamic acid derivative that is resistant to this thiol exchange. prolynxinc.comresearchgate.net The rate of this stabilizing hydrolysis can be influenced by N-substituents on the original maleimide. prolynxinc.comucl.ac.uk Electron-withdrawing groups can accelerate this hydrolysis, effectively locking the conjugate in a more stable form. prolynxinc.com

Peptide Bond: The amide bonds within the Val-Ala dipeptide are generally stable to spontaneous hydrolysis in the bloodstream. iris-biotech.deiris-biotech.de Their cleavage is specifically catalyzed by proteases like Cathepsin B, which are primarily located within lysosomes. nih.goviris-biotech.de Studies comparing Val-Ala to Val-Cit have shown that both are effectively cleaved by lysosomal enzymes while exhibiting high stability in human plasma. iris-biotech.de In one assay, the Val-Ala linker was cleaved at about half the rate of the Val-Cit linker by isolated cathepsin B. iris-biotech.de

PAB Self-Immolation: The PAB spacer is stable as long as the adjacent Val-Ala peptide bond is intact. The self-immolative fragmentation is triggered only after enzymatic cleavage, a process that does not occur to a significant extent in general circulation. nih.gov

PNP Carbonate Reactivity: Before payload conjugation, the p-nitrophenyl carbonate group is highly reactive toward amines. nih.govsigmaaldrich.com In an aqueous environment, it is also susceptible to hydrolysis, which would deactivate the linker. Therefore, conjugation reactions are typically performed in non-aqueous or buffered conditions to favor the reaction with the drug's amine group over hydrolysis. Once the payload is attached via a carbamate (B1207046) bond, this linkage is generally stable until the entire payload is released by the upstream cleavage and self-immolation mechanism.

Table 3: Comparative Properties of Val-Ala and Val-Cit Dipeptide Linkers

Feature Valine-Alanine (Val-Ala) Valine-Citrulline (Val-Cit)
Cleavage Enzyme Cathepsin B and other lysosomal proteases. broadpharm.comiris-biotech.de Cathepsin B and other lysosomal proteases. nih.gov
Plasma Stability High. iris-biotech.de High, considered very stable. nih.gov
Relative Cleavage Rate Effective, though may be slower than Val-Cit in some assays. iris-biotech.de Very efficient and rapid cleavage in lysosomes. iris-biotech.de
Hydrophobicity Lower hydrophobicity. iris-biotech.de Higher hydrophobicity.
Key Advantage Reduced tendency for aggregation, beneficial for lipophilic payloads. iris-biotech.de Well-established and widely used, with a very high rate of enzymatic cleavage. nih.goviris-biotech.de

Table 4: Compound Names Mentioned in the Article

Abbreviation/Common Name Full Chemical Name
This compoundmaleimido-beta-alanyl-tetraethyleneglycol-propanoyl-valyl-alanyl-(4-aminobenzyl)-(4-nitrophenyl)-carbonate iris-biotech.de
MalMaleimide
beta-Alabeta-Alanine
PEG(4)Tetraethylene glycol
ValValine
AlaAlanine (B10760859)
Val-AlaValine-Alanine
Val-CitValine-Citrulline
PABp-Aminobenzyl alcohol
PNPp-Nitrophenyl
GSHGlutathione

Synthetic Methodologies for Mal Beta Ala Peg 4 Val Ala Pab Pnp and Analogous Constructs

Strategies for Maleimide-Functionalized Peptide Synthesis

The maleimide (B117702) group is a crucial functional moiety for conjugating linkers to antibodies or other proteins. It serves as a thiol-reactive handle that specifically reacts with cysteine residues to form a stable thioether bond through a Michael addition reaction. nih.govyoutube.com This chemistry is widely employed in the construction of ADCs, with the majority of FDA-approved ADCs utilizing this linkage.

The synthesis of the maleimide-functionalized portion of the linker, such as maleimido-beta-alanine, typically begins with the reaction of maleic anhydride (B1165640) with β-alanine in a solvent like acetic acid at elevated temperatures. nih.gov This reaction forms the maleamic acid, which is then cyclized to the desired maleimide.

However, a significant challenge with traditional maleimide-thiol conjugates is the instability of the resulting thiosuccinimide ring in vivo. This linkage can undergo a retro-Michael reaction, leading to premature deconjugation of the linker-payload from the antibody. researchgate.net To address this, research has focused on developing more stable maleimide derivatives. One approach involves the hydrolysis of the thiosuccinimide ring to form a more stable, ring-opened product. nih.govresearchgate.net Another strategy uses diaminopropionic acid adjacent to the maleimide to catalyze this hydrolysis, thereby preventing the reversible elimination reaction and enhancing in vivo stability. researchgate.net

Key Features of Maleimide Conjugation:

FeatureDescription
Reaction Type Thiol-Michael Addition
Reactive Group Maleimide
Target Residue Cysteine (thiol group)
Bond Formed Thiosuccinimide (initially), can be hydrolyzed to a stable thioether derivative
Key Advantage High specificity and yield under mild, near-physiological conditions. youtube.comnih.gov
Key Challenge Potential for in vivo instability via retro-Michael reaction. researchgate.net

Incorporation of PEG Spacers via Chemical Conjugation

The incorporation of PEG spacers can be achieved through several chemical methods:

Coupling of PEG-Acids: A common method involves using a PEG derivative with a terminal carboxylic acid (e.g., Fmoc-NH-PEG-COOH). acs.orglifetein.com This PEG-acid can then be coupled to a free amino group on the peptide or linker using standard peptide coupling reagents, forming a stable amide bond. jpt.comiris-biotech.de This approach is compatible with solid-phase peptide synthesis (SPPS). acs.org

Reaction with Activated PEGs: Pre-activated PEG derivatives, such as those with N-hydroxysuccinimide (NHS) esters, can react efficiently with primary amines (like the N-terminus of a peptide or the side chain of lysine) to form stable linkages. iris-biotech.de

"Grafting to" Method: This involves synthesizing peptides on a resin support that has been pre-functionalized with PEG chains. acs.org

Synthesis of Val-Ala-PAB Linker Precursors

The Valine-Alanine (Val-Ala) dipeptide sequence is a key component of many ADC linkers because it is designed to be selectively cleaved by lysosomal proteases, particularly cathepsin B, which are often overexpressed in tumor cells. nih.govaxispharm.com This enzymatic cleavage ensures that the cytotoxic payload is released inside the target cell. nih.govnih.gov The Val-Ala sequence is connected to a p-aminobenzyl alcohol (PAB) moiety, which acts as a self-immolative spacer. nih.govresearchgate.net Once the dipeptide is cleaved, the PAB unit spontaneously undergoes a 1,6-elimination reaction to release the attached payload in its unmodified, active form. nih.gov

The synthesis of the Val-Ala-PAB precursor is a critical sub-task. A modified and high-yielding route for analogous Val-Cit-PAB linkers has been reported, which can be adapted for Val-Ala. nih.gov This improved methodology focuses on incorporating the PAB spacer first, followed by the dipeptide formation, a strategy that successfully avoids the undesirable epimerization at the stereogenic center of the amino acid adjacent to the PAB group. nih.gov

A typical synthetic sequence involves:

Protecting the amino group of L-Alanine, for example, with an Fmoc group.

Coupling the protected alanine (B10760859) to p-aminobenzyl alcohol. This can be achieved using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ). nih.gov

Deprotecting the alanine's amino group.

Coupling the now-exposed amine with a protected L-Valine (e.g., Fmoc-Val-OSu). nih.gov

This sequence yields the Fmoc-Val-Ala-PABOH precursor with high diastereoselectivity, which is crucial for the linker's consistent biological activity. nih.gov

Coupling Reactions for Terminal p-Nitrophenyl Moiety Attachment

The final step in preparing the linker for payload attachment is the activation of the PAB's hydroxyl group. In Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP, this is achieved by converting the alcohol into a p-nitrophenyl (PNP) carbonate. broadpharm.comiris-biotech.de The PNP group is an excellent leaving group, making the linker highly reactive toward nucleophilic groups (such as amines or hydroxyls) on a cytotoxic drug molecule. broadpharm.combroadpharm.com The reaction between the PNP-activated linker and an amine on the payload results in the formation of a stable carbamate (B1207046) bond. broadpharm.com

This activation is typically performed by reacting the linker precursor (e.g., Mal-beta-Ala-PEG(4)-Val-Ala-PAB-OH) with p-nitrophenyl chloroformate in the presence of a base. This reaction must be carried out under anhydrous conditions to prevent hydrolysis of the highly reactive chloroformate. The resulting PNP-activated linker is often a stable solid that can be purified and stored before the final conjugation step with the payload. medchemexpress.com

Convergent and Modular Synthetic Approaches for Multi-Component Linkers

A more efficient strategy is a convergent or modular synthesis. differencebetween.comyoutube.com In this approach, the main building blocks of the linker are synthesized independently and then combined in the final stages. youtube.com For the title compound, a convergent approach might involve:

Module 1: Synthesis of the Maleimide-β-Ala-PEG(4)-acid fragment.

Module 2: Synthesis of the Fmoc-Val-Ala-PAB-OH fragment.

Module 3: Coupling of Module 1 and a deprotected Module 2, followed by activation with PNP.

Comparison of Synthetic Strategies:

StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Sequential, step-by-step construction of the target molecule. youtube.comStraightforward planning.Low overall yield, long process, difficult purification of intermediates. differencebetween.comyoutube.com
Convergent Synthesis Independent synthesis of key fragments, followed by their combination. youtube.comHigher overall yield, shorter overall time, easier purification of fragments, greater flexibility. differencebetween.comRequires more complex initial planning.

Considerations for Scalable Synthesis and Purity Control in Academic Research

While large-scale manufacturing is the domain of industry, scalable and reproducible synthesis is a crucial consideration even in academic research to ensure a reliable supply of material for biological testing. The synthesis of complex linkers must be consistent and high-yielding. nih.gov

Purity control is paramount. The presence of impurities, such as diastereomers resulting from epimerization during peptide coupling, can significantly impact the biological activity and interpretation of results. nih.gov Key considerations include:

Purification: Each intermediate and the final product must be rigorously purified, typically using techniques like flash column chromatography and preparative high-performance liquid chromatography (HPLC).

Characterization: The identity and purity of each compound must be confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Avoiding Side Reactions: Reaction conditions must be carefully optimized to minimize side reactions. For instance, avoiding strong bases or prolonged reaction times during peptide coupling can prevent racemization. nih.gov The development of novel coupling reagents with low racemization potential is an active area of research.

Stability: The stability of reactive moieties like the maleimide must be considered throughout the synthesis and purification process. For instance, the thiosuccinimide ring formed after conjugation is susceptible to hydrolysis, which creates a more stable but different chemical entity. nih.govresearchgate.net

By addressing these challenges, researchers can produce high-purity, well-characterized linkers, which is essential for obtaining reliable and reproducible data in the development of targeted therapeutics. adcreview.com

Mechanistic Elucidation of Enzymatic Cleavage and Subsequent Release Cascade

Identification and Characterization of Target Proteases for Val-Ala Sequence (e.g., Cathepsin B)

The selective release of the payload from an ADC utilizing the Val-Ala-PAB linker is primarily initiated by the enzymatic action of proteases found within the lysosome of the target cell. The valine-alanine (Val-Ala) dipeptide sequence has been identified as an effective substrate for several lysosomal proteases, most notably Cathepsin B. nih.goviris-biotech.de

Cathepsin B is a cysteine protease that normally resides and functions within the acidic environment of lysosomes (pH 4.5–5.0), where it partakes in general protein degradation. nih.govrsc.orgfrontiersin.org In many cancer cells, the expression and activity of Cathepsin B are significantly elevated. iris-biotech.de This protease is unique as it exhibits both endopeptidase (cleaving within a peptide chain) and dipeptidyl carboxypeptidase (cleaving off a dipeptide from the C-terminus) activities over a broad pH range. frontiersin.orgnih.gov This dual activity allows it to effectively process a variety of substrates. nih.gov The Val-Ala motif is recognized and cleaved by Cathepsin B, which is a critical first step in the drug release mechanism. nih.govcam.ac.uk While Val-Ala is a proven substrate, other lysosomal enzymes may also contribute to its cleavage. cam.ac.ukresearchgate.net Studies have shown that while Val-Cit is a well-known cathepsin substrate, Val-Ala also serves as an effective trigger and offers advantages such as lower hydrophobicity. nih.goviris-biotech.de The specificity of cleavage is crucial, as these proteases have very low activity in the bloodstream (pH 7.4), ensuring the linker remains stable and intact during circulation, minimizing premature drug release. iris-biotech.de

Kinetic Studies of Enzyme-Mediated Cleavage of the Dipeptide Linker

The rate of enzymatic cleavage of the dipeptide linker is a critical parameter that influences the efficacy of an ADC. Kinetic studies have been performed to quantify the susceptibility of various dipeptide sequences to cleavage by Cathepsin B. The Val-Ala linker is efficiently cleaved, though at a different rate compared to other common dipeptide linkers like valine-citrulline (Val-Cit).

In a comparative assay using isolated Cathepsin B, the Val-Ala linker was observed to be cleaved at approximately half the rate of the Val-Cit linker. iris-biotech.de Despite a slower cleavage rate in this specific assay, the Val-Ala linker demonstrates lower hydrophobicity, which can be a significant advantage in preventing aggregation issues during ADC manufacturing and in circulation. nih.goviris-biotech.de It is important to note that cleavage rates observed with isolated enzymes may not perfectly reflect the complex environment of the lysosome, where multiple proteases can act on the linker. cam.ac.uk For instance, one study found that while Phe-Lys was cleaved much faster than Val-Cit by isolated Cathepsin B, their hydrolysis rates were equivalent in rat liver lysosomal extracts, suggesting the involvement of other enzymes. cam.ac.uk

Furthermore, the conjugation of the linker-payload system to a large monoclonal antibody can sterically hinder the enzyme's access to the cleavage site, greatly reducing the hydrolysis rate compared to the unconjugated linker. cam.ac.uk The design of the linker, including the spacer, must account for this steric hindrance to ensure efficient payload release. nih.gov

Below is a data table comparing the enzymatic cleavage half-lives of different dipeptide linkers, illustrating the relative stability and susceptibility to hydrolysis.

Dipeptide LinkerEnzyme/SystemCleavage Half-life (t₁/₂)Reference
Val-CitCathepsin B240 minutes iris-biotech.de
Phe-LysCathepsin B8 minutes iris-biotech.de
Val-AlaCathepsin B~2x slower than Val-Cit iris-biotech.de

Detailed Investigation of PAB Self-Immolation Pathway and Traceless Release

Following the enzymatic cleavage of the Val-Ala dipeptide, the drug release process continues through a rapid, non-enzymatic, self-immolative cascade involving the p-aminobenzyl carbamate (B1207046) (PAB) spacer. cam.ac.uknih.gov This "self-immolation" is a key feature of the linker, ensuring the release of the payload in its original, unmodified, and fully active form—a concept known as "traceless" release. iris-biotech.deresearchgate.net

The mechanism proceeds as follows:

Enzymatic Cleavage: Cathepsin B cleaves the amide bond between the alanine (B10760859) residue and the PAB group's amino group.

Electron Cascade: This cleavage exposes a free aniline (B41778) amino group on the PAB spacer. The lone pair of electrons on this nitrogen atom initiates a spontaneous electronic rearrangement.

1,6-Elimination: The electron cascade proceeds through the benzene (B151609) ring, leading to the fragmentation of the carbamate linkage at the other end of the PAB spacer. This type of reaction is known as a 1,6-elimination. cam.ac.ukotago.ac.nz

Payload Release: The 1,6-elimination cleanly liberates the payload drug, which was attached via the carbamate. The process also releases carbon dioxide and a transient aza-quinone methide species as byproducts. cam.ac.uk

This self-immolative nature is critical because it does not require a second enzyme and occurs spontaneously after the initial trigger. cam.ac.uk The "traceless" aspect is vital, as studies have shown that any residual linker fragments attached to the payload can significantly reduce its potency. researchgate.net The PAB system is considered the gold standard for 1,6-elimination-based release due to its reliability and well-understood mechanism. sigutlabs.com

Influence of Linker Architecture and Spacer Length (e.g., PEG(4)) on Cleavage Efficiency and Release Dynamics

The primary roles of the PEG(4) spacer include:

Improved Pharmacokinetics: The PEG chain creates a "hydration shell" around the ADC. molecularcloud.org This can shield the hydrophobic payload from plasma proteins and reduce non-specific clearance by the reticuloendothelial system, thereby prolonging the ADC's circulation half-life and increasing its chance of reaching the target tumor cells. molecularcloud.org

Steric Optimization: The PEG unit acts as a flexible spacer, physically separating the bulky antibody from the dipeptide cleavage site. This can reduce the steric hindrance that the antibody imposes, allowing for more efficient access and cleavage by lysosomal proteases like Cathepsin B. nih.gov

Environmental Factors Affecting Release Mechanism (e.g., pH, reducing conditions)

There is a distinct pH gradient between the bloodstream and the intracellular compartments of a cell. rsc.org

Bloodstream (pH ~7.4): In the neutral pH of the blood, the Val-Ala linker is designed to be highly stable. iris-biotech.decam.ac.uk Lysosomal proteases like Cathepsin B have very low activity at this pH, preventing premature drug release and associated systemic toxicity. iris-biotech.de

Endosomes (pH ~5.5–6.5) & Lysosomes (pH ~4.5–5.0): Upon internalization into a cancer cell, the ADC is trafficked to endosomes and then to lysosomes. rsc.org The acidic environment of the lysosome is the optimal condition for Cathepsin B activity, which triggers the cleavage of the Val-Ala linker and initiates the drug release cascade. nih.govrsc.org

The maleimide (B117702) group at the terminus of the linker is designed to react with thiol groups (e.g., on cysteine residues) on the antibody. While the Val-Ala-PAB portion is not sensitive to reducing conditions, the stability of the maleimide-thiol linkage can be. However, the primary environmental factor governing the payload release from this specific linker system is the transition from the neutral pH of the plasma to the acidic, enzyme-rich environment of the lysosome.

Applications As a Research Tool and Model System in Chemical Biology

Utilization in Probing Protease Activity and Specificity In Vitro

The Valine-Alanine (Val-Ala) dipeptide sequence within Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP serves as a specific substrate for certain proteases, most notably cathepsin B, a lysosomal cysteine protease often upregulated in tumor cells. nih.govbroadpharm.comresearchgate.net This characteristic allows the compound to be used as a chemical probe to investigate the activity and specificity of such enzymes in vitro.

Researchers utilize this compound in enzymatic assays where the cleavage of the Val-Ala bond by a protease initiates a cascade of reactions, leading to the release of the p-nitrophenolate (PNP) group. The release of PNP can be monitored spectrophotometrically, providing a quantitative measure of enzyme activity. By incubating the compound with different proteases, scientists can determine the specificity of the enzyme for the Val-Ala sequence.

Comparative studies have shown that the Val-Ala linker is cleaved by cathepsin B at approximately half the rate of the more commonly studied Valine-Citrulline (Val-Cit) linker. nih.gov This difference in cleavage kinetics provides researchers with a tool to modulate the rate of payload release in experimental systems, allowing for a more nuanced investigation of the relationship between cleavage rate and biological outcome.

Table 1: Comparative Protease Specificity Data for Dipeptide Linkers

Dipeptide LinkerPrimary Cleaving ProteaseRelative Cleavage Rate by Cathepsin BKey Research Application
Val-Ala Cathepsin BModerateProbing cathepsin B activity, studying slower release kinetics
Val-Cit Cathepsins B, K, LHighGeneral probe for cathepsin activity, studying rapid release kinetics
Phe-Lys Cathepsin BVery HighInvestigating rapid drug release, historical comparative studies

This table presents generalized comparative data from various studies on dipeptide linkers.

Role as a Model Prodrug System for Investigating Controlled Release Mechanisms

This compound is an exemplary model for a prodrug system, particularly in the context of antibody-drug conjugates (ADCs). creative-biolabs.com ADCs are designed to selectively deliver potent cytotoxic drugs to cancer cells. The linker connecting the drug to the antibody is a critical component that dictates the stability of the ADC in circulation and the efficiency of drug release at the target site.

The multi-component structure of this compound allows for a systematic investigation of controlled release mechanisms. The process begins with the specific cleavage of the Val-Ala linker by intracellular proteases like cathepsin B. nih.govresearchgate.net This initial cleavage event triggers the subsequent self-immolation of the p-aminobenzyl carbamate (B1207046) (PAB) spacer. This self-immolative property is a key feature, as it leads to the "traceless" release of the conjugated payload, meaning the drug is released in its native, unmodified form. researchgate.net The p-nitrophenyl (PNP) group acts as a leaving group during the conjugation of a therapeutic agent to the linker.

By studying the release of a model drug from a bioconjugate synthesized with this linker, researchers can gain insights into the kinetics and efficiency of this multi-step release process. This understanding is crucial for the design of next-generation drug delivery systems with optimized therapeutic windows.

Employment in the Design and Optimization of Advanced Bioconjugates

The rational design of the this compound linker addresses several key challenges in the development of advanced bioconjugates such as ADCs. One significant issue with many ADC platforms is the tendency of the conjugates to aggregate, which can lead to reduced efficacy and potential immunogenicity.

The Val-Ala dipeptide has been shown to be less hydrophobic than the commonly used Val-Cit linker. nih.gov This lower hydrophobicity can help to mitigate the aggregation of ADCs, particularly when conjugated to hydrophobic drug payloads. nih.gov The inclusion of a hydrophilic PEG(4) spacer further enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting bioconjugate. researchgate.netbroadpharm.com

The maleimide (B117702) group at the N-terminus of the linker provides a reactive handle for site-specific conjugation to thiol groups on proteins, such as those from cysteine residues on antibodies. This allows for the creation of well-defined bioconjugates with a controlled drug-to-antibody ratio (DAR), which is a critical parameter for ADC efficacy and safety. The modular nature of this linker allows for the systematic optimization of each component to achieve the desired properties for a specific therapeutic application.

Table 2: Properties of this compound Components for Bioconjugate Design

ComponentFunctionAdvantage in Bioconjugate Design
Maleimide (Mal) Conjugation to thiolsEnables site-specific attachment to antibodies.
beta-Alanine (beta-Ala) SpacerProvides spatial separation between the maleimide and the rest of the linker.
PEG(4) Hydrophilic spacerImproves aqueous solubility and can reduce aggregation. researchgate.netbroadpharm.com
Valine-Alanine (Val-Ala) Cleavable dipeptideOffers controlled release and lower hydrophobicity compared to Val-Cit. nih.gov
p-Aminobenzyl carbamate (PAB) Self-immolative spacerEnsures traceless release of the active drug. researchgate.net
p-Nitrophenyl (PNP) Leaving groupFacilitates efficient conjugation of the payload.

Application in Quantitative Assays for Linker Stability and Release Rate Determination

The stability of the linker in systemic circulation is paramount for the safety and efficacy of an ADC. Premature release of the cytotoxic payload can lead to off-target toxicity. This compound and its derivatives are used in quantitative assays to determine linker stability and release rates under various physiological conditions.

These assays typically involve incubating the ADC in plasma or serum and monitoring the release of the free drug or the degradation of the conjugate over time. researchgate.net Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to quantify the different species.

Studies have shown that Val-Ala linkers exhibit good stability in human plasma. nih.gov However, their stability in mouse plasma can be lower due to the presence of certain carboxylesterases that can cleave the linker. This highlights the importance of using appropriate animal models in preclinical studies and the utility of linkers like this compound in understanding these species-specific differences. The defined structure of this linker allows for precise tracking of its cleavage and release kinetics, providing valuable data for the development of ADCs with optimal stability profiles.

Contributions to Fundamental Understanding of Molecular Delivery and Activation Processes

The study of molecules like this compound contributes significantly to our fundamental understanding of the complex processes involved in molecular delivery and activation. By systematically modifying each component of the linker and observing the resulting changes in biological activity, researchers can dissect the structure-activity relationships that govern the performance of drug delivery systems.

Furthermore, the inclusion of the PEG spacer has shed light on how modulating the hydrophilicity and steric bulk of the linker can influence the pharmacokinetics and biodistribution of the entire conjugate. These fundamental studies, enabled by well-defined chemical tools like this compound, are essential for the rational design of the next generation of targeted therapies.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) for Structure Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP. This technique provides highly accurate mass measurements, typically to within 5 ppm, enabling the determination of the elemental composition of the parent molecule and its fragments. For a compound with the molecular formula C₄₀H₅₂N₆O₁₅, the expected monoisotopic mass can be calculated with high precision. iris-biotech.de HRMS analysis confirms the successful synthesis of the full-length linker by matching the experimentally observed mass-to-charge ratio (m/z) with the theoretical value.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) is crucial for sequencing the peptide and identifying the various structural components. Fragmentation analysis can verify the connectivity of the maleimide (B117702), beta-alanine, PEG, Val-Ala, and PAB-PNP moieties. In mechanistic studies, HRMS plays a pivotal role in identifying metabolites formed after enzymatic cleavage, confirming the intended release mechanism of the active payload in a therapeutic context.

Table 1: Representative HRMS Data for this compound

ParameterValue
Molecular FormulaC₄₀H₅₂N₆O₁₅
Theoretical Monoisotopic Mass (M+H)⁺857.3518 g/mol
Observed (M+H)⁺857.3521 g/mol
Mass Accuracy< 5 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Configuration and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure and conformation of this compound in solution. bruker.comuq.edu.au One-dimensional (1D) NMR, such as ¹H and ¹³C NMR, provides critical information about the chemical environment of each atom.

¹H NMR spectra are used to confirm the presence of key structural motifs. nih.gov For instance, the characteristic peaks of the maleimide protons, the ethylene (B1197577) glycol repeats of the PEG chain, the amino acid side chains of valine and alanine (B10760859), and the aromatic protons of the PAB and PNP groups can all be identified and integrated to verify their relative ratios. nih.govnih.gov Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, confirming the covalent assembly of the linker. Advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations, offering insights into the linker's solution-state conformation and the spatial proximity of its different components.

Table 2: Key ¹H NMR Chemical Shift Regions for Structural Verification

Structural MoietyApproximate Chemical Shift (δ, ppm)
Maleimide Protons6.5 - 7.0
PEG Chain (-CH₂CH₂O-)3.5 - 3.8
Valine & Alanine α-protons4.0 - 4.5
PAB & PNP Aromatic Protons7.0 - 8.5
Valine & Alanine Side Chain Protons0.8 - 2.2

UV-Vis Spectroscopy for Monitoring p-Nitrophenol Release Kinetics

UV-Vis spectroscopy is a fundamental technique for studying the kinetics of enzymatic cleavage of the Val-Ala-PAB-PNP linker. nih.gov The cleavage process is designed to be initiated by the enzyme cathepsin B, which is often overexpressed in pathological tissues. This enzymatic action on the Val-Ala dipeptide triggers a self-immolative cascade of the PAB spacer, culminating in the release of p-nitrophenol (PNP).

The released p-nitrophenol, and more specifically its phenolate (B1203915) form (p-nitrophenolate) at physiological or slightly basic pH, has a strong and distinct absorbance maximum at approximately 405 nm. The parent PAB-PNP linker does not absorb significantly at this wavelength. This spectral difference allows for real-time monitoring of the cleavage reaction. By measuring the increase in absorbance at 405 nm over time, one can quantify the rate of PNP release and determine key kinetic parameters of the enzyme-linker interaction, such as the Michaelis-Menten constant (Km) and the catalytic rate (kcat). researchgate.net

Chromatographic Methods (e.g., HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an essential analytical method for assessing the purity of the this compound linker and for monitoring the progress of its synthesis. Using a reverse-phase column, which separates molecules based on hydrophobicity, a single, sharp peak for the final product indicates high purity.

During synthesis, HPLC can be used to track the consumption of starting materials and the formation of intermediates and the final product. This allows for the optimization of reaction conditions to maximize yield and purity. Furthermore, HPLC is used in conjunction with other analytical techniques, such as mass spectrometry (LC-MS), to identify any impurities or side products. For quality control, HPLC provides a robust method to ensure that the linker meets the required purity specifications before its use in further conjugation reactions. nih.gov

Table 3: Typical HPLC Quality Control Parameters

ParameterSpecification
MethodReverse-Phase HPLC (RP-HPLC)
Purity>95% (by peak area at a specific wavelength)
Retention TimeCharacteristic and reproducible for the compound
Impurity ProfileIdentification and quantification of any minor peaks

Biophysical Techniques for Studying Enzyme-Linker Interactions

Understanding the direct interaction between the Val-Ala dipeptide portion of the linker and the cleaving enzyme, cathepsin B, is critical for validating its mechanism of action. nih.gov Biophysical techniques provide quantitative data on the binding affinity and thermodynamics of this interaction.

Surface Plasmon Resonance (SPR) is a powerful label-free technique used to measure the kinetics of binding and dissociation between an immobilized enzyme (like cathepsin B) and the linker in solution. This provides real-time data on the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.

Isothermal Titration Calorimetry (ITC) is another important technique that directly measures the heat changes associated with the binding event. ITC experiments can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). This information provides a complete thermodynamic profile of the enzyme-linker interaction, helping to understand the driving forces behind the binding and subsequent cleavage. nih.gov

Computational and Theoretical Approaches to Linker Design and Functional Prediction

Molecular Docking Simulations for Enzyme-Linker Binding and Specificity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP linker, docking simulations are crucial for understanding the binding of its dipeptide Valine-Alanine (Val-Ala) segment to the active site of specific enzymes, such as cathepsin B, which is often overexpressed in the tumor microenvironment.

The specificity of this enzymatic cleavage is a cornerstone of targeted therapy. The Val-Ala sequence is recognized as a substrate by lysosomal proteases like cathepsin B. iris-biotech.debroadpharm.com Docking studies help elucidate the key interactions—such as hydrogen bonds and hydrophobic interactions—between the Val-Ala moiety and the amino acid residues within the enzyme's catalytic pocket. For instance, research has established that a lipophilic residue like Valine at the P2 position and another like Alanine (B10760859) at the P1 position facilitate effective cleavage by cathepsin B while maintaining plasma stability. mdpi.com

Simulations can compare the binding affinity and pose of Val-Ala versus other dipeptides, like Valine-Citrulline (Val-Cit), confirming the suitability of Val-Ala. creative-biolabs.com While Val-Cit is also a well-established cathepsin B substrate, Val-Ala offers advantages in certain contexts, such as reduced hydrophobicity, which can limit aggregation when conjugated with lipophilic payloads. mdpi.comcreative-biolabs.com The polyethylene (B3416737) glycol (PEG) spacer and the p-aminobenzyl (PAB) group, while not directly involved in the enzymatic binding, are also included in simulations to assess their steric and electronic influence on the dipeptide's ability to adopt the correct conformation for enzyme recognition. iris-biotech.de

Table 1: Key Interactions in Enzyme-Linker Binding Predicted by Molecular Docking

Linker Component Interacting Enzyme Residue (Example) Type of Interaction Predicted Outcome
Valine (P2) Hydrophobic pocket of Cathepsin B Hydrophobic Enhances binding and plasma stability
Alanine (P1) Active site residues (e.g., Cys, His) Hydrogen Bonding Positions peptide bond for nucleophilic attack
Peptide Backbone Enzyme backbone Hydrogen Bonding Stabilizes the bound conformation

Molecular Dynamics Simulations of Conformational Changes and Hydrolysis Pathways

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are essential for studying the conformational flexibility of the this compound linker and the subsequent hydrolysis pathways. acs.org

The PEG(4) spacer grants the linker significant flexibility and enhances water solubility. broadpharm.com MD simulations can map the range of conformations the linker can adopt in an aqueous environment, which is critical for understanding how the Val-Ala cleavage site is presented to the enzyme. These simulations also model the stability of the maleimide (B117702) group's linkage to a cysteine residue on an antibody. A known instability of the resulting thiosuccinimide ring is its susceptibility to a retro-Michael reaction, which can lead to premature drug release. nih.govnih.gov MD simulations can explore the conformational strains and solvent interactions that might promote this undesired reaction or, conversely, the hydrolysis of the thiosuccinimide ring, which leads to a more stable, ring-opened structure. acs.orgnih.gov

Furthermore, MD simulations can trace the pathway of enzymatic hydrolysis of the Val-Ala peptide bond. By simulating the system after docking, researchers can observe the conformational changes in both the linker and the enzyme that facilitate the catalytic process, providing a more complete picture of the cleavage event initiated within the lysosome.

Quantum Chemical Calculations for Reaction Pathway Analysis and Self-Immolation Mechanisms

Following the enzymatic cleavage of the Val-Ala peptide, the linker is designed to undergo a self-immolative process to release the payload. The para-aminobenzyl carbamate (B1207046) (PABC) spacer is a critical component for this function. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to analyze the reaction pathway and energetics of this self-immolation.

The cleavage of the amide bond between Alanine and the PAB group by cathepsin B unmasks an aniline (B41778) nitrogen. iris-biotech.de This triggers a spontaneous 1,6-electronic cascade elimination through the PAB spacer. mdpi.com Quantum chemical calculations can model the transition states and intermediates of this process, calculating the activation energy barriers for each step. This confirms the spontaneity of the reaction and explains how the electronic rearrangement leads to the release of carbon dioxide and the para-azaxylilidine methide, which in turn liberates the attached p-nitrophenol (PNP) group (a leaving group that stands in for the active drug in this linker construct). iris-biotech.de These calculations are vital for validating the "traceless" release mechanism, ensuring the payload is freed without any part of the linker remaining attached, which could impair its function. iris-biotech.de

Table 2: Energetic Profile of PAB Self-Immolation via Quantum Calculations

Reaction Step Description Calculated Parameter (Example) Significance
1. Amide Bond Cleavage Enzymatic hydrolysis of Val-Ala-PAB bond N/A (Enzyme-catalyzed) Initiates the self-immolation cascade
2. 1,6-Elimination Spontaneous electronic rearrangement Low Activation Energy Barrier Confirms rapid, spontaneous fragmentation

Predictive Modeling for Release Kinetics and Stability Profiles

Predictive modeling combines theoretical principles with experimental data to forecast the behavior of a system, such as the release kinetics and stability of an ADC. frontiersin.orgnih.gov For the this compound linker, various mathematical models are used to describe the rate of payload release. ptfarm.pl

These models can range from simple empirical equations (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to more complex mechanistic models based on differential equations that account for multiple processes simultaneously. nih.govptfarm.plmdpi.com For this specific linker, a predictive model would need to incorporate:

Stability in Circulation: The rate of any premature payload release, for example, through the retro-Michael reaction of the maleimide group. nih.gov Kinetic models can be developed to quantify this instability under physiological conditions. nih.gov

Enzymatic Cleavage Rate: The kinetics of cathepsin B-mediated cleavage of the Val-Ala bond, which is the rate-limiting step for payload release inside the target cell. iris-biotech.de

Self-Immolation Rate: The kinetics of the PAB spacer breakdown, which is typically very fast and not rate-limiting. mdpi.com

By fitting these models to in vitro release data, researchers can extract key parameters like release rate constants and diffusion coefficients. ptfarm.plmdpi.com More advanced approaches, including machine learning and neural networks, are now being used to build robust predictive models from larger datasets, enabling the in silico screening and optimization of linker designs for desired release profiles and enhanced stability. frontiersin.orgnih.gov This predictive power is crucial for accelerating the development of more effective and safer ADCs. nih.gov

Table 3: Mentioned Compound Names

Compound Name Abbreviation/Synonym
This compound N/A
Valine-Alanine Val-Ala
Valine-Citrulline Val-Cit
para-aminobenzyl carbamate PABC / PAB
p-nitrophenol PNP

Future Research Directions and Emerging Challenges in Sophisticated Linker Chemistry

Development of Next-Generation Enzyme-Responsive Linkers with Enhanced Specificity

The Val-Ala dipeptide within Mal-beta-Ala-PEG(4)-Val-Ala-PAB-PNP is designed for cleavage by cathepsin B, a lysosomal protease often overexpressed in tumor cells. broadpharm.comresearchgate.net This enzymatic trigger is a cornerstone of controlled drug release. However, the future of linker chemistry lies in achieving even greater specificity.

Research is moving towards identifying novel peptide sequences that are substrates for enzymes almost exclusively found in the target microenvironment, thereby minimizing off-target cleavage in healthy tissues. technologynetworks.com For instance, while both Val-Ala and the related Val-Cit (Valine-Citrulline) linkers are cleaved by cathepsin B, they exhibit different kinetics and hydrophobicity. In one study, the Val-Ala linker was cleaved at half the rate of the Val-Cit linker, a property that could be advantageous for tuning payload release. iris-biotech.de This highlights a key research direction: creating a portfolio of linkers with varied cleavage rates and specificities to match the metabolic profiles of different cancer types. Future linkers may incorporate substrates for other tumor-associated enzymes, such as matrix metalloproteinases (MMPs) or legumain, to enhance the precision of payload delivery. creative-biolabs.com

Integration into Multi-Responsive Delivery Systems and Smart Chemical Probes

Single-stimulus linkers, like the enzyme-responsive this compound, represent the current standard. The next frontier is the development of multi-responsive systems that require two or more distinct triggers for activation, providing a higher level of control. acs.org For example, a linker could be engineered to require both the acidic environment of an endosome to protonate a specific group and the subsequent action of an enzyme like cathepsin B to release its payload. nih.govnih.gov This dual-gated mechanism would significantly reduce the probability of premature drug release.

Furthermore, the core structure of this linker is adaptable for creating "smart" chemical probes for diagnostic and research applications. nih.gov Instead of attaching a cytotoxic drug, the PAB-PNP end could be conjugated to a fluorophore or a magnetic resonance imaging (MRI) contrast agent. frontiersin.org Cleavage of the Val-Ala sequence by cellular cathepsin B would then trigger the release of the signaling molecule, enabling real-time visualization and quantification of enzyme activity in living systems. frontiersin.org Such probes are invaluable tools for understanding disease pathology and confirming target engagement.

Exploration of Novel Bioconjugation Chemistries for Diverse Research Applications

The maleimide (B117702) group in this compound facilitates conjugation to cysteine residues on an antibody via Michael addition. broadpharm.com While widely used, this chemistry is not without its challenges, including the potential for the conjugate to undergo a retro-Michael reaction, leading to premature payload deconjugation. nih.gov

A major area of future research is the exploration of more robust and site-specific bioconjugation methods. nih.gov These include:

Bridged Disulfide Conjugation: Techniques that re-bridge the native interchain disulfide bonds of an antibody, preserving its structure and stability.

Light-Initiated Reactions: Thiol-ene reactions initiated by light offer spatial and temporal control over the conjugation process. nih.gov

"Click Chemistry" Variants: Strain-promoted azide-alkyne cycloadditions or inverse-electron-demand Diels-Alder reactions provide high efficiency and orthogonality, allowing for precise attachment without side reactions. precisepeg.com

These novel chemistries aim to produce more homogeneous ADCs with a defined drug-to-antibody ratio (DAR) and enhanced stability, which are critical quality attributes for therapeutic efficacy. nih.govveranova.com

Challenges in Scalable Synthesis and Purity Control for Research-Grade Materials

The synthesis of a complex, multi-component linker like this compound presents significant manufacturing challenges. veranova.comacs.org The process involves a sequence of peptide couplings, PEGylation, and the introduction of reactive functional groups, each step requiring careful optimization and purification.

ChallengeDescriptionImplication for Research
Complexity Multi-step synthesis involving sensitive reagents and intermediates.Increased potential for side reactions and low overall yields.
Purity Control Removal of closely related impurities and residual reagents is difficult.Requires sophisticated analytical techniques (e.g., HPLC, Mass Spectrometry) and purification methods to achieve the >95% purity typically required. cymitquimica.comveranova.com
Scalability Transitioning the synthesis from milligram to gram or kilogram scale for preclinical and clinical studies is non-trivial.Manufacturing bottlenecks can delay research and development timelines. acs.org
Characterization The complex structure requires extensive analytical work to confirm identity, purity, and stability.Determining critical quality attributes is a key challenge in development. veranova.com

Overcoming these hurdles requires significant expertise in process chemistry and analytical sciences. The development of more streamlined synthetic routes and robust purification protocols is essential for making these sophisticated linkers readily available for research and clinical development. acs.org

Design of Linkers with Tunable Release Rates and Orthogonal Activation Mechanisms

The ability to precisely control the rate and location of payload release is a primary goal in linker design. The release rate of a Val-Ala linker can be "tuned" by modifying the peptide sequence, as demonstrated by its slower cleavage compared to Val-Cit linkers. iris-biotech.de Future research will expand this concept by creating libraries of linkers with a wide spectrum of release kinetics, allowing for the selection of an optimal linker for a specific drug and cancer type. Modifications to the self-immolative PAB spacer or the introduction of different electronic-withdrawing or -donating groups can also modulate the rate of the final release step after the initial enzymatic cleavage. nih.gov

Orthogonal activation mechanisms represent a paradigm shift in linker design. axispharm.com An orthogonal system contains multiple cleavable sites that respond to independent, non-interfering stimuli. broadpharm.com For example, a linker could be designed with both an enzyme-labile bond (like Val-Ala) and a photocleavable group. axispharm.combroadpharm.com An ADC equipped with such a linker could be internalized by a cancer cell, where cathepsin B would cleave the first site. The payload would remain tethered until a second, external stimulus, such as light of a specific wavelength, is applied to the tumor area, triggering the final release. This strategy offers unparalleled spatial and temporal control, maximizing the therapeutic effect on target cells while minimizing exposure to the rest of the body.

Q & A

Q. Structural-Functional Table

ComponentRole in BioconjugationExample Application
MaleimideThiol-reactive conjugationAntibody-drug conjugates (ADCs)
PEG(4)Solubility enhancementStabilizing hydrophobic drugs
Val-AlaProtease-sensitive cleavageTumor microenvironment targeting

Basic: Which analytical techniques are recommended for characterizing the purity and stability of this compound?

Answer:

  • HPLC (High-Performance Liquid Chromatography) : Quantifies purity and detects degradation products using reverse-phase C18 columns with UV detection at 280 nm .
  • Mass Spectrometry (MS) : Confirms molecular weight (theoretical: 828.83 g/mol) and identifies hydrolyzed byproducts (e.g., loss of PNP group) .
  • NMR (¹H/¹³C) : Validates structural integrity, particularly PEG spacer conformation and maleimide reactivity .
  • UV-Vis Spectroscopy : Monitors PNP activation (absorbance at 400 nm) during conjugation reactions .

Q. Stability Testing Protocol

Storage : Aliquot to avoid freeze-thaw cycles; store at -20°C in anhydrous DMSO .

pH Stability : Incubate in buffers (pH 5.0–8.0) and analyze degradation via HPLC over 72 hours .

Basic: How should researchers handle and store this compound to maintain its reactivity and stability?

Answer:

  • Handling : Reconstitute in anhydrous DMSO (<0.1% H₂O) to prevent hydrolysis of the PNP group .
  • Storage : Aliquot into single-use vials; avoid repeated thawing (degrades PEG and maleimide) .
  • Reaction Conditions : Conduct conjugations under inert atmosphere (N₂/Ar) to prevent maleimide oxidation .

Advanced: What experimental strategies optimize the conjugation efficiency of this compound with monoclonal antibodies?

Answer:

  • Molar Ratio Optimization : Test antibody:linker ratios (1:3 to 1:10) to balance conjugation efficiency and aggregation .
  • Buffer Selection : Use PBS (pH 7.4) with 1–5 mM EDTA to stabilize thiol groups and prevent metal-catalyzed oxidation .
  • Reaction Time/Temperature : 2 hours at 4°C minimizes antibody denaturation; monitor via SDS-PAGE or SEC-HPLC .
  • Post-Conjugation Purification : Employ size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted linker .

Data Interpretation Tip : Low yields (<50%) may indicate maleimide hydrolysis; confirm via LC-MS of reaction supernatant .

Advanced: How can researchers resolve discrepancies in stability data for conjugates under varying pH conditions?

Answer:

  • Controlled Hydrolysis Studies : Compare conjugate stability in buffers (pH 5.0 vs. 7.4) mimicking lysosomal and physiological environments .
  • Analytical Triangulation : Combine HPLC (quantify intact conjugate), MS (identify cleavage products), and bioactivity assays (e.g., ELISA) to correlate stability with functional loss .

Case Example : Discrepancies between HPLC and bioactivity data at pH 5.0 may arise from partial Val-Ala cleavage that is detectable by MS but insufficient to impair target binding .

Advanced: What methodologies analyze the pharmacokinetic (PK) profile of drug conjugates incorporating this compound?

Answer:

  • LC-MS/MS Quantification : Measure plasma concentrations of intact conjugate and free drug using species-specific proteases to simulate in vivo cleavage .
  • Radiolabeling : Incorporate ³H or ¹⁴C into the PEG spacer for sensitive biodistribution tracking in preclinical models .
  • Compartmental Modeling : Use non-linear mixed-effects modeling (e.g., NONMEM) to estimate clearance rates and tissue distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.